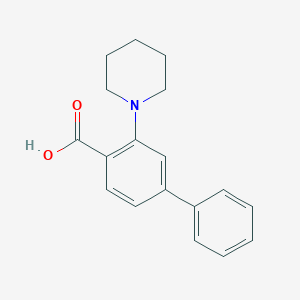
3-(Piperidin-1-yl)biphenyl-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Piperidin-1-yl)biphenyl-4-carboxylic acid is an organic compound that features a biphenyl structure with a piperidine ring attached to one of the phenyl groups and a carboxylic acid group on the other
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Piperidin-1-yl)biphenyl-4-carboxylic acid typically involves the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of one phenyl ring reacts with a halogenated derivative of the other phenyl ring in the presence of a palladium catalyst.
Introduction of Piperidine Ring: The piperidine ring can be introduced via a nucleophilic substitution reaction. For example, a halogenated biphenyl compound can react with piperidine under basic conditions to form the desired product.
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, such as the reaction of a Grignard reagent derived from the biphenyl compound with carbon dioxide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Suzuki-Miyaura coupling and the nucleophilic substitution steps, as well as the development of efficient purification techniques.
化学反応の分析
Types of Reactions
3-(Piperidin-1-yl)biphenyl-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The piperidine ring can be oxidized to form a piperidinone derivative.
Reduction: The carboxylic acid group can be reduced to form an alcohol or an aldehyde.
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Electrophilic aromatic substitution reactions typically require a strong acid catalyst, such as sulfuric acid or nitric acid.
Major Products
Oxidation: Piperidinone derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Nitro or halogenated biphenyl derivatives.
科学的研究の応用
3-(Piperidin-1-yl)biphenyl-4-carboxylic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound may serve as a ligand in the study of receptor-ligand interactions.
Industry: It can be used in the development of new materials, such as polymers or coatings, due to its biphenyl structure.
作用機序
The mechanism of action of 3-(Piperidin-1-yl)biphenyl-4-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The piperidine ring can mimic the structure of natural neurotransmitters, potentially modulating their activity. The biphenyl core can provide rigidity and hydrophobic interactions, enhancing binding affinity.
類似化合物との比較
Similar Compounds
3-(Piperidin-1-yl)phenylacetic acid: Similar structure but with an acetic acid group instead of a carboxylic acid group.
4-(Piperidin-1-yl)benzoic acid: Similar structure but with a single phenyl ring.
3-(Morpholin-4-yl)biphenyl-4-carboxylic acid: Similar structure but with a morpholine ring instead of a piperidine ring.
Uniqueness
3-(Piperidin-1-yl)biphenyl-4-carboxylic acid is unique due to the combination of the biphenyl core and the piperidine ring, which can provide distinct chemical and biological properties. The biphenyl structure offers rigidity and potential for π-π interactions, while the piperidine ring can engage in hydrogen bonding and other interactions with biological targets.
特性
IUPAC Name |
4-phenyl-2-piperidin-1-ylbenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c20-18(21)16-10-9-15(14-7-3-1-4-8-14)13-17(16)19-11-5-2-6-12-19/h1,3-4,7-10,13H,2,5-6,11-12H2,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGEWBMOBWAEWFR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=CC(=C2)C3=CC=CC=C3)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













